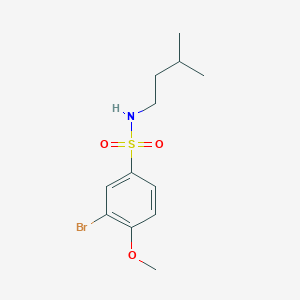
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide, also known as Br-MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively in recent years. In
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to the zinc ion in the active site. This leads to the disruption of the enzyme's function and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which can lead to various physiological effects such as decreased acid-base balance, decreased respiration, and decreased bone resorption. It has also been shown to exhibit fluorescence properties, which can be used for the detection of metal ions such as copper and zinc.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide in lab experiments is its inhibitory activity against carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. Another advantage is its fluorescence properties, which can be used for the detection of metal ions. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide. One direction is the further exploration of its inhibitory activity against carbonic anhydrase enzymes and its potential applications in the treatment of diseases such as glaucoma and osteoporosis. Another direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the synthesis of this compound derivatives with improved properties such as increased selectivity and decreased toxicity could also be explored.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for diseases and new fluorescent probes for the detection of metal ions.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained as a white solid and can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-9(2)6-7-14-18(15,16)10-4-5-12(17-3)11(13)8-10/h4-5,8-9,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAOZDQTOWVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)








![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)


